molecular formula C11H21N3O3 B13935357 tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Cat. No.: B13935357
M. Wt: 243.30 g/mol
InChI Key: OYDCMRRMADYBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.30 g/mol . It is a derivative of piperazine and is often used in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-oxopiperazin-1-yl)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is used in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate: Similar in structure but lacks the oxo group on the piperazine ring.

    tert-Butyl 2-(2-oxopiperazin-1-yl)acetate: Contains an acetate group instead of the ethyl group.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Features a different ring structure with two oxo groups .

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14/h4-8H2,1-3H3,(H,12,15)(H,13,16)

InChI Key

OYDCMRRMADYBRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCNC(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.